Polyporusterone A

Descripción general

Descripción

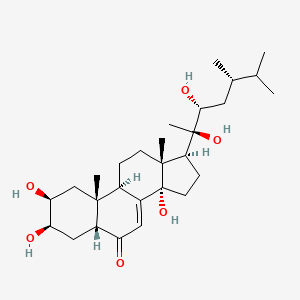

Polyporusterone A is a triterpene carboxylic acid isolated from Polyporus umbellatus . It has been found to have an inhibitory effect on free radical-induced lysis of red blood cells .

Synthesis Analysis

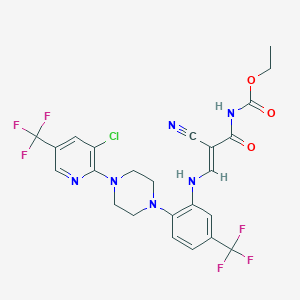

The biosynthetic pathway of characteristic steroids in sclerotia of P. umbellatus was deduced and the content of ergosterol, polyporusterone A and B in the QR and CK groups were detected with the High Performance Liquid Chromatography (HPLC) .Molecular Structure Analysis

Polyporusterone A has a molecular weight of 478.66 and its formula is C28H46O6 . The crystal structure of polyporusterone A was determined by X-ray diffraction analysis .Chemical Reactions Analysis

Based on the chemical reactions and series of oxidized reactions, it was deduced that Ergosterol (A) gradually could be converted into Polyporusterone A (F) .Physical And Chemical Properties Analysis

Polyporusterone A has a melting point of 261.5°C (MeOH) . It has a CAS Registry Number of 141360-88-5 .Aplicaciones Científicas De Investigación

Cytotoxic Activity

Polyporusterone A has been found to have cytotoxic activity. It has been shown to inhibit the proliferation of leukemia L-1210 cells . This suggests that it could potentially be used in the treatment of certain types of cancer .

Anti-Inflammatory Properties

In addition to its cytotoxic activity, Polyporusterone A has also been found to have anti-inflammatory properties. In a TPA-induced inflammation test, it was found to have an ID50 of 0.141 μM/ear . This suggests that it could potentially be used in the treatment of inflammatory conditions .

Hair Regrowth

Polyporusterone A has been isolated from the sclerotia of Polyporus umbellatus, a fungus that has been used in traditional medicine for hair treatment . This suggests that it could potentially be used in the treatment of hair loss .

Marker Component in Quality Control

In the course of searching for marker components, two new polyporusterones were isolated from the sclerotia of Polyporus umbellatus . This suggests that Polyporusterone A could potentially be used as a marker component in the quality control of the original material .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5S)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O6/c1-15(2)16(3)11-24(32)27(6,33)23-8-10-28(34)18-12-20(29)19-13-21(30)22(31)14-25(19,4)17(18)7-9-26(23,28)5/h12,15-17,19,21-24,30-34H,7-11,13-14H2,1-6H3/t16-,17-,19-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBCIGPPRFLKLS-UMQUCXETSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301198134 | |

| Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- | |

CAS RN |

141360-88-5 | |

| Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141360-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Polyporusterone A and where is it found?

A1: Polyporusterone A is a steroid compound originally isolated from the fruit body of Polyporus umbellatus Fries, also known as Grifola umbellata. [] This mushroom has a long history of use in traditional medicine, particularly for urological disorders. []

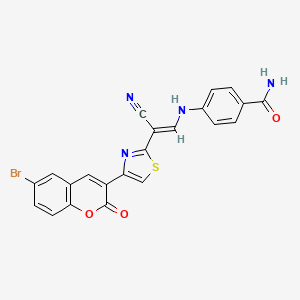

Q2: What is the chemical structure of Polyporusterone A?

A2: Polyporusterone A is a triterpene carboxylic acid with the IUPAC name: (+)-2β, 3β, 14α, (20R, 22R)-pentahydroxy-(24S)-methyl-5β-cholest-7-en-6-one. []

Q3: What is known about the biosynthesis of Polyporusterone A?

A3: Research suggests that Polyporusterone A biosynthesis is influenced by the symbiotic relationship between Polyporus umbellatus and Armillaria mellea. Analysis of infected and uninfected sclerotia revealed that the presence of A. mellea increased the levels of Polyporusterone A, alongside other steroids like ergosterol. [] This symbiotic interaction also appears to upregulate the expression of genes encoding enzymes crucial for ergosterol biosynthesis, potentially impacting Polyporusterone A production. []

Q4: Are there any spectroscopic data available for Polyporusterone A?

A4: Yes, the structure of Polyporusterone A has been elucidated using various spectroscopic techniques. This includes X-ray diffraction analysis, which revealed its crystal structure as orthorhombic with a specific space group and unit cell dimensions. [] Additionally, Nuclear Magnetic Resonance (NMR) data has provided insights into the conformation of its side-chain in both crystalline and solution states. []

Q5: What biological activities have been reported for Polyporusterone A?

A5: Studies have shown that Polyporusterone A exhibits cytotoxic activity against leukemia 1210 cells. [] Furthermore, Polyporusterone A, along with Polyporusterone B, demonstrated inhibitory effects against free radical-induced lysis of red blood cells in vitro. [] In vivo studies in rats showed that ingesting Polyporus umbellatus extract, rich in Polyporusterone A, increased the free radical scavenging effect of plasma. []

Q6: Has Polyporusterone A been investigated for its potential in treating gout?

A6: While Polyporus umbellatus itself has been traditionally used for gout, recent research has explored Polyporusterone A as a potential xanthine oxidase inhibitor (XOXI). [] Using high-speed countercurrent chromatography (HSCCC) and subsequent analysis with MS and NMR, researchers identified Polyporusterone A as a compound with high biological affinity towards xanthine oxidase. [] Molecular docking, dynamics simulations, and network pharmacology analyses further support its potential anti-gout effects. []

Q7: What are the implications of the symbiotic relationship between Polyporus umbellatus and Armillaria mellea for Polyporusterone A production?

A7: The symbiotic relationship significantly influences the production of sclerotia, the medicinal part of Polyporus umbellatus, which are the primary source of Polyporusterone A. [] This symbiotic interaction not only induces sclerotia formation [] but also leads to a significant increase in Polyporusterone A content compared to uninfected sclerotia. [] Understanding and potentially harnessing this symbiotic relationship could be crucial for optimizing Polyporusterone A production for research and potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2702735.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2702738.png)

![(4-chlorophenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2702739.png)

![2-Propan-2-yl-1-[1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2702740.png)

![N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide](/img/structure/B2702746.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2702749.png)

![2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid](/img/structure/B2702757.png)